molecular formula C9H16O B13220277 5,5-Dimethyl-1-oxa-spiro[2.5]octane CAS No. 1340216-93-4

5,5-Dimethyl-1-oxa-spiro[2.5]octane

Cat. No.: B13220277
CAS No.: 1340216-93-4
M. Wt: 140.22 g/mol
InChI Key: YVQUDFCQQQXWBY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-oxa-spiro[25]octane is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into the spirocyclic unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-oxa-spiro[2.5]octane typically involves iodocyclization of alkenyl alcohols. This method has been shown to be effective in incorporating an oxygen atom into the spirocyclic unit, significantly improving water solubility and reducing lipophilicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of iodocyclization, which is scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-oxa-spiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5,5-Dimethyl-1-oxa-spiro[2.5]octane is a bicyclic compound with a spiro structure featuring a five-membered ring fused to a three-membered ring containing an oxygen atom. It has a molecular weight of approximately 140.22 g/mol . The compound's strained ring system contributes to its reactivity, making it useful in organic synthesis and medicinal chemistry.

Applications

This compound and its derivatives have potential applications in various fields:

Chemical Research

The spiro structure of this compound allows for interesting conformational dynamics, influencing its chemical behavior and interactions with other molecules. The oxaspiro moiety introduces unique properties compared to other cyclic compounds, making it a subject of interest in various chemical research fields.

Pharmaceutical Properties

Oxaspiro[2.5]octane derivatives and analogs have useful pharmaceutical properties, such as MetAP-2 inhibitors . They can modulate the activity of MetAP2, which can be evaluated by known procedures . These compounds can treat diseases associated with MetAP2 expression or activity . Administering these compounds can inhibit intracellular MetAP2, increasing thioredoxin production and inducing multi-organ stimulation of anti-obesity processes . They can also treat or ameliorate obesity and obesity-related conditions like type 2 diabetes .

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-Oxaspiro[2.3]hexaneSimilar spiro structure without methyl groupsLess steric hindrance; different reactivity patterns
4-Oxaspiro[2.3]hexaneContains a carbonyl groupPotentially different biological activities
1,4-Dioxaspiro[2.3]hexaneIncorporates two oxygen atomsIncreased polarity and potential reactivity
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octaneContains chlorine substituentDifferent electrophilic properties

These compounds illustrate variations in reactivity and applications based on structural differences, highlighting the uniqueness of 5,5-dimethyl-1-oxa-spiro[2.3]hexane within this class of compounds.

Further Research

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-oxa-spiro[2.5]octane involves its interaction with specific molecular targets and pathways. The incorporation of an oxygen atom into the spirocyclic unit enhances its solubility and bioavailability, making it more effective in biological systems. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1-oxa-spiro[2.5]octane-4-yl: A derivative with similar structural features.

    1-Oxaspiro[2.5]octane: A compound with a similar spirocyclic structure but different substituents.

Uniqueness

This compound is unique due to its enhanced water solubility and reduced lipophilicity compared to other spirocyclic compounds. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Biological Activity

5,5-Dimethyl-1-oxa-spiro[2.5]octane is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₄O
  • Molecular Weight : 142.21 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a spirocyclic structure that contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the oxygen atom in the spirocyclic structure allows for hydrogen bonding and potential modulation of enzymatic activity.

Key Mechanisms:

  • Enzyme Interaction : The compound may influence enzyme kinetics by binding to active sites or allosteric sites, altering enzymatic reactions.
  • Receptor Modulation : It may act as a ligand for specific receptors, impacting signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests show significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli22
Klebsiella pneumoniae20

These results suggest that the compound may serve as a potential antimicrobial agent, warranting further investigation into its efficacy and mechanism of action against pathogens.

Anticancer Potential

Research has also explored the anticancer properties of this compound. In cell line studies involving MCF-7 (breast cancer) and A2780 (ovarian cancer), treatment with this compound resulted in a significant reduction in viable cell counts, indicating cytotoxic effects.

Cell LineConcentration (µM)Viability (%)
MCF-71045
A27801050

The observed decrease in cell viability suggests that the compound can induce apoptosis or inhibit cell proliferation in cancer cells.

Study on Antimicrobial Effects

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various plant extracts containing derivatives of 1-oxa-spiro[2.5]octane. The extracts demonstrated varying degrees of sensitivity against common pathogens, with the compound showing notable inhibition against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of spirocyclic compounds similar to this compound. This study utilized multiple cancer cell lines and reported that compounds with similar structures exhibited promising cytotoxicity, suggesting a potential role in cancer therapy .

Properties

IUPAC Name

5,5-dimethyl-1-oxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)4-3-5-9(6-8)7-10-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQUDFCQQQXWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1)CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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